- Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiaeApplied Microbiology and Biotechnology, 2011, 89(4), 989-1000,
Cas no 93755-77-2 (4-Demethyl Tranilast)

4-Demethyl Tranilast structure
Nom du produit:4-Demethyl Tranilast
4-Demethyl Tranilast Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Demethyl Tranilast
- 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- Avenanthramide 1f
- Avenanthramide E
- 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)
- Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)
- Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)
- 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid
- CHEBI:174266
- SB9MUF0VRT
- (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
- Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-
- (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid
- SCHEMBL2779937
- Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
- FSKJPXSYWQUVGO-VQHVLOKHSA-N
- AKOS040750648
- 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
- UNII-SB9MUF0VRT
- Avenanthramide E (Collins)
- N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid
- CHEMBL1075791
- DTXSID20437293
- 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- starbld0002665
- 93755-77-2
- 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate
- 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid
- 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid
- N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid
- 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate
-
- Piscine à noyau: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+
- La clé Inchi: FSKJPXSYWQUVGO-VQHVLOKHSA-N
- Sourire: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O
Propriétés calculées
- Qualité précise: 313.09500
- Masse isotopique unique: 313.09502258g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 5
- Complexité: 450
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 95.9Ų
- Le xlogp3: 2.9
Propriétés expérimentales
- Le PSA: 99.35000
- Le LogP: 3.40040
4-Demethyl Tranilast PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D231280-250mg |
4-Demethyl Tranilast |
93755-77-2 | 250mg |
$ 1315.00 | 2023-04-17 | ||
TRC | D231280-25mg |
4-Demethyl Tranilast |
93755-77-2 | 25mg |
$ 167.00 | 2023-04-17 |
4-Demethyl Tranilast Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: p-Coumaroyl coenzyme A synthetase , Benzoyltransferase, anthranilate N- Solvents: Water ; 15 h, 30 °C
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances, Germany, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
Référence
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol AmidesMolecules, 2022, 27(7),,
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: β-Alanine Solvents: Pyridine ; 2 w, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Référence
- A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L)Indian Journal of Chemistry, 2007, (12), 2074-2078,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, reflux; reflux → rt; 1 h, rt
Référence
- Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilatesBioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Toluene ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Référence
- The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidantsJournal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427,
Synthetic Routes 7
Conditions de réaction
Référence
- The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?Tetrahedron Letters, 1990, 31(18), 2647-8,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Toluene ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
Référence
- Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, rt → reflux; reflux → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity, World Intellectual Property Organization, , ,
4-Demethyl Tranilast Raw materials
4-Demethyl Tranilast Preparation Products
4-Demethyl Tranilast Littérature connexe
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
4. Book reviews
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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